molecular formula C34H32ClN7ORu+6 B1495775 phen-ClA

phen-ClA

Cat. No.: B1495775
M. Wt: 691.2 g/mol
InChI Key: FNYUUIRCGCJFBO-UHFFFAOYSA-T
Attention: For research use only. Not for human or veterinary use.
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Description

The compound phen-ClA is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with multiple nitrogen-containing ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phen-ClA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state.

    Reduction: The compound can be reduced, often involving the addition of electrons to the ruthenium center.

    Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction may result in lower oxidation states. Substitution reactions can yield a variety of ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions and photochemical processes.

Biology and Medicine

In biology and medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and induce apoptosis in cancer cells is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including sensors and electronic devices

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with target molecules. In biological systems, it can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ruthenium(II) tris(bipyridine)
  • Ruthenium(II) tris(phenanthroline)
  • Ruthenium(II) tris(pyridine)

Uniqueness

Compared to these similar compounds, phen-ClA has a unique combination of ligands that confer distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in catalysis and medicinal chemistry.

Properties

Molecular Formula

C34H32ClN7ORu+6

Molecular Weight

691.2 g/mol

IUPAC Name

(2-chloro-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium

InChI

InChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6

InChI Key

FNYUUIRCGCJFBO-UHFFFAOYSA-T

Canonical SMILES

C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru]

Origin of Product

United States

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